molecular formula C17H20N2O5S B2530720 (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1704612-85-0

(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No. B2530720
CAS RN: 1704612-85-0
M. Wt: 364.42
InChI Key: XTKTUMXAWIKSLC-UHFFFAOYSA-N
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Description

(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, also known as MPSM, is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of a specific enzyme, making it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

Environmental Contaminant Removal

Sulfamethoxazole, a compound with sulfonyl and piperidine functional groups, similar to the query compound, is discussed for its environmental persistence and techniques for removal. Technologies like adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation are employed to tackle such pollutants. These methods emphasize the chemical's interaction with sorbents and the role of catalytic degradation in environmental remediation, highlighting the importance of sustainable technology development for industrial applications (Prasannamedha & Kumar, 2020).

Pharmaceutical Chemistry

Omeprazole and its impurities, which share structural motifs with the query compound, including methoxyphenyl and piperidinyl groups, are discussed for their synthesis methods and the development of proton pump inhibitors. This research emphasizes the novel synthetic routes and the analysis of pharmaceutical impurities, illustrating the compound's role in drug development and quality control processes (Saini et al., 2019).

Organic Pollutant Treatment

The application of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants is explored. This approach is significant for degrading compounds that are resistant to conventional treatments, illustrating how enzymatic processes can be enhanced for environmental applications. Such methodologies could be relevant for the degradation or modification of complex chemicals including those with sulfonyl and piperidinyl groups (Husain & Husain, 2007).

Mechanism of Action

While the exact mechanism of action for this compound is not provided, similar compounds are known to inhibit 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1). This inhibition can be used to treat disorders that are ameliorated by the inhibition of 11 β-HSD1, such as metabolic syndrome, type 2 diabetes, obesity, and associated disorders including insulin resistance, hypertension, lipid disorders, and cardiovascular disorders .

properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-12-11-16(18-24-12)17(20)19-9-7-15(8-10-19)25(21,22)14-5-3-13(23-2)4-6-14/h3-6,11,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKTUMXAWIKSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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